molecular formula C10H11ClO2S B1276011 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride CAS No. 61551-49-3

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B1276011
CAS No.: 61551-49-3
M. Wt: 230.71 g/mol
InChI Key: FNEIMPFRVQQOMV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S. It is a sulfonyl chloride derivative of tetrahydronaphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and is associated with the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride typically involves the sulfonation of tetrahydronaphthalene followed by chlorination. The process can be summarized as follows:

    Sulfonation: Tetrahydronaphthalene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or other hydride donors are employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid: The sulfonic acid derivative of tetrahydronaphthalene.

    5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: The sulfonamide derivative of tetrahydronaphthalene.

    5,6,7,8-Tetrahydronaphthalene-2-sulfonate: The sulfonate derivative of tetrahydronaphthalene.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEIMPFRVQQOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406678
Record name 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61551-49-3
Record name 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydronaphthalene (1.45 g; 11.3 mmol) in dichloromethane (22.7 mL) cooled to 0° C. was added chlorosulfonic acid (0.9 mL; 13.5 mmol) fast dropwise. The reaction mixture was stirred overnight warming to room temperature gradually. The reaction mixture was used in the next reaction directly without purification.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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